Structural Uniqueness Within the Oxoimidazolidine FLAP Inhibitor Class
A substructure search across patent-defined FLAP inhibitor chemical space reveals that the combination of a cyclopentylacetamide terminus, a 2-oxoimidazolidin-1-yl central ring, and a 3-fluorophenyl substituent on the propyl linker is a distinct chemotype not represented by any other commercially catalogued analog. [1] While numerous patent examples (e.g., compounds in CN-104755465-A) share the oxoimidazolidine core, quantitative binding affinity (Ki), cellular potency (IC50), and selectivity data for CAS 1421494-85-0 against specific FLAP or related targets have not been disclosed in the public domain, making direct head-to-head comparison impossible. [2]
| Evidence Dimension | Structural uniqueness (substructure fingerprint Tanimoto similarity to nearest patent exemplar) |
|---|---|
| Target Compound Data | Unique 3-element pharmacophore: cyclopentylacetamide + 2-oxoimidazolidine + 3-fluorophenylpropyl |
| Comparator Or Baseline | Closest patent exemplars (e.g., CN-104755465-A compound examples) contain quinazolinone, pyridopyrimidine, or other fused heterocyclic cores rather than the simple oxoimidazolidine |
| Quantified Difference | Quantitative similarity metric not calculable without disclosed exemplar structures; qualitative scaffold divergence is evident. |
| Conditions | Substructure and scaffold analysis based on patent Markush structures and vendor catalog cross-referencing |
Why This Matters
This structural distinction means CAS 1421494-85-0 cannot be assumed to recapitulate the potency, selectivity, or ADME properties of any known FLAP inhibitor; its selection must be justified by de novo experimental profiling rather than by class membership.
- [1] Takeda Pharmaceutical Company Limited. Heterocyclic compound having FLAP inhibitory action. Patent CN-104755465-A, 2015. Available at: https://pubchem.ncbi.nlm.nih.gov/patent/CN-104755465-A View Source
- [2] BindingDB. Search results for FLAP inhibitors. Accessed via BindingDB.org. View Source
